3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom, a thiadiazole ring, and a propanamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-10-2-1-9-3-5-18(11(9)7-10)6-4-12(19)16-13-17-15-8-20-13/h1-3,5,7-8H,4,6H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHZRNVEZHJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NN=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized and chlorinated at the 6-position.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often from thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling Reaction: The chlorinated indole and the thiadiazole are coupled through a propanamide linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the amide group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and thiadiazole moieties are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure with a butanamide linker.
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure with an ethanamide linker.
Uniqueness
The uniqueness of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups and their spatial arrangement, which can influence its biological activity and chemical reactivity.
Biological Activity
Introduction
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound that combines the pharmacologically significant indole and thiadiazole moieties. This combination is hypothesized to enhance its biological activity and therapeutic potential. The compound has garnered interest in medicinal chemistry due to its promising anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClN4OS, with a molecular weight of approximately 306.77 g/mol. The presence of the chloro group on the indole ring is expected to influence the compound's reactivity and interaction with biological targets.
Biological Activities
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of compounds featuring indole and thiadiazole structures. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that these compounds can inhibit cancer cell growth by interfering with critical cellular pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SUIT-2 | 5.11 | Inhibition of proliferation |
| Capan-1 | 10.8 | Significant cytotoxicity |
| Panc-1 | Variable | Dose-dependent effects |
In a recent study, compounds structurally related to this compound demonstrated IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The thiadiazole moiety is known for its antimicrobial properties. Research indicates that compounds incorporating this structure can exhibit activity against various bacterial strains. Preliminary investigations suggest that this compound may possess similar antimicrobial efficacy.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
Inhibition of Enzymatic Pathways:
Many indole and thiadiazole derivatives are known to inhibit specific enzymes involved in cancer progression or microbial growth.
Induction of Apoptosis:
Studies have shown that certain derivatives can trigger programmed cell death in cancer cells, enhancing their anticancer potential.
Case Studies
Recent case studies have underscored the biological activity of similar compounds:
-
Study on Indole-Thiadiazole Derivatives:
A series of indole-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Results indicated significant inhibition rates and highlighted structure–activity relationships that could inform further drug development . -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
